N-(3-Phenylpropyl)-2-butynamide
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Overview
Description
N-(3-Phenylpropyl)-2-butynamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylpropyl group attached to the nitrogen atom and a butynamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropyl)-2-butynamide typically involves the reaction of 3-phenylpropylamine with 2-butynoic acid or its derivatives. One common method is the direct amidation reaction, where the amine and acid are heated together in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond . Another approach involves the use of acid chlorides or anhydrides, which react with the amine to form the desired amide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylpropyl)-2-butynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenylpropyl derivatives .
Scientific Research Applications
N-(3-Phenylpropyl)-2-butynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(3-Phenylpropyl)-2-butynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenylpropyl)-2-butynamide: shares similarities with other amides, such as N-(3-Phenylpropyl)acetamide and N-(3-Phenylpropyl)propionamide.
Fentanyl analogues: These compounds have similar structural features and are studied for their pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of a phenylpropyl group and a butynamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-(3-phenylpropyl)but-2-ynamide |
InChI |
InChI=1S/C13H15NO/c1-2-7-13(15)14-11-6-10-12-8-4-3-5-9-12/h3-5,8-9H,6,10-11H2,1H3,(H,14,15) |
InChI Key |
IKJXJZOKCONEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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